molecular formula C10H6ClNO2 B158683 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1631-29-4

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B158683
CAS RN: 1631-29-4
M. Wt: 207.61 g/mol
InChI Key: FPZQYYXSOJSITC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Corrosion Inhibition

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have demonstrated effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds increase inhibition efficiency with concentration and show properties of mixed-type inhibitors. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, suggesting a chemisorption process as the primary mechanism (Zarrouk et al., 2015).

Photoluminescent Polymers

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is involved in the synthesis of photoluminescent conjugated polymers and copolymers. These polymers, possessing high solubility and processability, are suitable for electronic applications due to their strong photoluminescence and enhanced photochemical stability compared to other polymers containing isolated DPP units (Beyerlein & Tieke, 2000).

Prostaglandin Production Inhibition

1H-pyrrole-2,5-dione derivatives, including those with 3,4-diphenyl-substitution, have been synthesized and evaluated for inhibitory activities on prostaglandin E2 production in macrophage cells. These compounds have shown significant inhibitory activity, suggesting potential applications in inflammation and immune response modulation (Moon et al., 2010).

Crystal Structure Analysis

Studies on the crystal structure of pyrrolo[3,4-c]pyrrole-1,4-dione compounds, including those with chlorophenyl substitutions, have provided insights into their molecular structure. Such analyses are crucial for understanding the compound's properties and potential applications in various fields, including pigment production and material science (Fujii et al., 2002).

Glycolic Acid Oxidase Inhibition

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, have shown potent in vitro inhibitory activity, indicating potential therapeutic applications in conditions involving glycolic acid oxidase (Rooney et al., 1983).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and any challenges that need to be overcome.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQYYXSOJSITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167513
Record name Maleimide, N-(p-chlorophenyl)-
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

1631-29-4
Record name N-(4-Chlorophenyl)maleimide
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Record name Maleimide, N-(p-chlorophenyl)-
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Record name Chlorophenylmaleimide
Source DTP/NCI
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Record name Chlorophenylmaleimide
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Record name Chlorophenylmaleimide
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Record name Maleimide, N-(p-chlorophenyl)-
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Record name 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
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Record name N-(4-Chlorophenyl)maleimide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In Analogy to the procedure given in Mhaske et al., Synthesis, 2003, p863-870: A solution of 65 g (288 mmol) of (Z)-3-(4-chloro-phenylcarbamoyl)-acrylic acid in 300 ml of benzene was treated with 41.2 g (302 mmol) of zinc dichloride, dropwise with 90.1 ml (432 mmol) of bis(trimethylsilyl)amine and refluxed during 5 hrs. The mixture was poured into 300 ml of aqueous HCl (0.5 M). The aqueous phase was extracted with AcOEt, the combined organic phases were washed successively with saturated aqueous NaHCO3 and brine, and finally dried over Na2SO4. Evaporation of the solvent gave 58 g (97%) of the title compound. Brown amorphous solid. MS: 208 (M+H)+.
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Chaudhari, VM Patil, SM Chavan, SV Patil, VR Patil - ijcspub.org
The compound 1a-c was reacted with bromine in DMF to obtained dibromo succinimide 2a-c. The compound 2a-c were reacted with N, N-dimethyl amine as a base followed by …
Number of citations: 2 ijcspub.org
SA Chaudhari, VM Patil, SM Chavan, SV Patil… - 2020 - wjpr.s3.ap-south-1.amazonaws.com
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Page 1 Chaudhari et al. World Journal of Pharmaceutical Research www.wjpr.net Vol 9, Issue 11, 2020. 910 SYNTHESIS OF …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
S Chaudhari, V Patil, S Chavan, K Dingore, S Patil… - jpcbs.info
The compound 1 was reacted with bromine in DMF to obtain dibromosuccinimides 2 The compound 2 was react with pyrrolidine, piperidine and morpholine as a base followed by …
Number of citations: 2 www.jpcbs.info
C Bharkavi, SV Kumar, MA Ali, H Osman… - Bioorganic & medicinal …, 2017 - Elsevier
An efficient one-pot microwave assisted stereoselective synthesis of novel dihydro-2′H-spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives through three-component 1,3-…
Number of citations: 19 www.sciencedirect.com
C Zhou, H Zheng, Y Chen, G Mao… - The Journal of Organic …, 2023 - ACS Publications
A four-component synthesis of tetrasubstituted pyrroles was developed under metal-free conditions. The pyrrole ring was formed in one pot through [2 + 1 + 1 + 1] condensation using …
Number of citations: 4 pubs.acs.org
A Lozynskyi, A Karkhut, S Polovkovych, O Karpenko… - Results in …, 2022 - Elsevier
A 3-phenylpropanal and citral were studied in the multicomponent reaction with the isorhodanine and maleimides (EDDA catalyst) with the aim of the novel thiopyrano[2,3-d]thiazoles …
Number of citations: 2 www.sciencedirect.com
E Berrino, CT Supuran - Expert opinion on drug discovery, 2018 - Taylor & Francis
Introduction: Microwave (MW)-assisted synthesis of biologically active compounds has received a lot of attention in the last decades due to the advantages that such a technique offers …
Number of citations: 21 www.tandfonline.com
A Lozynskyi, A Karkhut, S Polovkovych, O Karpenko… - researchgate.net
A 3-phenylpropanal and citral were studied in the multicomponent reaction with the isorhodanine and maleimides (EDDA catalyst) with the aim of the novel thiopyrano [2, 3-d] thiazoles …
Number of citations: 2 www.researchgate.net
KH Lam - 2022 - theses.lib.polyu.edu.hk
Antimicrobial resistance (AMR) is a hot topic nowadays. The development of AMR is escalating expeditiously and has provoked serious health issues worldwide. Hence, it is of utmost …
Number of citations: 0 theses.lib.polyu.edu.hk
SK Sahooa, KP Nagasreeb, JR Namrathab… - Journal of Applied …, 2015 - japsonline.com
In the present investigation a series of new maleimide derivatives were synthesized by reacting different anilines with maleic anhydride in presence of acetic anhydride and sodium …
Number of citations: 3 japsonline.com

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